Substance P is primarily derived from the preprotachykinin A gene and is widely distributed throughout the nervous system. It is classified as a neuropeptide and falls under the category of sensory neuropeptides. The acetate derivative is typically synthesized for research purposes to study its pharmacological properties and interactions with neurokinin receptors, particularly neurokinin-1 receptors, which are implicated in pain and inflammatory responses .
The synthesis of substance P acetate generally involves acetylation of substance P using acetic anhydride or acetyl chloride as acetylating agents. The process can be summarized as follows:
This method allows for precise control over the degree of acetylation, which influences the compound's pharmacokinetic properties.
Substance P acetate participates in various chemical reactions that are important for its biological activity:
The stability of substance P acetate compared to its parent compound allows for prolonged activity in biological systems.
Substance P acetate exerts its effects primarily through binding to neurokinin-1 receptors located in various tissues, including the brain, spinal cord, and peripheral nervous system. Upon binding:
Research indicates that blocking neurokinin-1 receptors can alleviate pain responses associated with substance P activity .
Relevant data on its stability indicate that it retains biological activity over extended periods when stored appropriately.
Substance P acetate is utilized in various scientific fields:
Substance P (SP) is synthesized as a prepropeptide encoded by the TAC1 gene (tachykinin precursor 1). The initial translational product, prepro-tachykinin, undergoes proteolytic cleavage by prohormone convertases (PC1/3 and PC2) in the endoplasmic reticulum and Golgi apparatus. This yields multiple tachykinin peptides, including the 11-amino-acid SP sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met [1] [9]. The C-terminal amidation by peptidylglycine α-amidating monooxygenase (PAM) is a critical post-translational modification (PTM) that confers biological activity. This amidation stabilizes SP against carboxypeptidase degradation and enhances its affinity for neurokinin-1 receptors (NK1R) 100-fold [1] [6].
Additional PTMs include:
Table 1: Key Post-Translational Modifications of Substance P
Modification Type | Enzyme Involved | Functional Impact |
---|---|---|
C-terminal amidation | PAM | Enhances NK1R affinity and metabolic stability |
N-terminal acetylation | NAT enzymes | Prolongs plasma half-life |
Tyrosine sulfation | TPST | Modulates receptor docking efficiency |
SP binds NK1R, a class A G protein-coupled receptor (GPCR), through distinct extracellular domains. Crystallographic studies reveal that SP’s conserved C-terminal motif (-Phe-Phe-Gly-Leu-Met-NH₂) anchors in the receptor’s orthosteric pocket between transmembrane helices III–VI, while its N-terminus interacts with extracellular loops (ECLs) [3] [7]. Critical residues for binding include:
Mutagenesis of Met¹⁸¹ to Ala reduces SP binding affinity by 90%, confirming its role in ligand docking. The acetate moiety in SP acetate further stabilizes the N-terminal interaction through electrostatic forces with Lys¹⁹⁵ of NK1R [7].
Table 2: Key NK1R Residues Mediating Substance P Binding
Receptor Domain | Critical Residues | Interaction with SP |
---|---|---|
N-terminal tail | Arg²⁵, Gln²³ | Hydrogen bonding with SP¹⁻³ |
Extracellular loop 2 | Met¹⁷⁴, Met¹⁸¹ | Hydrophobic packing with Phe⁷/Phe⁸ |
Transmembrane helix VI | Tyr²⁸⁷ | H-bond with Gly¹⁰ |
NK1R activation triggers multiple G-protein-dependent pathways:
Calcium signaling exhibits cell-type-specific patterns:
Negative feedback occurs via GPCR kinases (GRKs), which phosphorylate NK1R’s C-terminus, promoting β-arrestin recruitment and G-protein uncoupling [1] [4].
SP binding induces rapid NK1R internalization via clathrin-coated pits (t₁/₂ = 2–4 min). The process involves:
Kinetic analyses reveal cell-type-specific differences:
Table 3: Kinetic Parameters of SP-NK1R Trafficking
Parameter | Neuronal Cells | Non-Neuronal Cells |
---|---|---|
Internalization rate (min⁻¹) | 0.15 ± 0.03 | 0.12 ± 0.02 |
Recycling rate (min⁻¹) | 0.29 ± 0.04 | 0.15 ± 0.03 |
Degradation half-life (min) | 35 ± 5 | 18 ± 3 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4